

# "Anticancer agent 149" review of existing literature

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 149 |           |
| Cat. No.:            | B12372896            | Get Quote |

An in-depth review of the existing literature reveals that "**Anticancer agent 149**" is not a single entity but rather a designation that appears in scientific literature referring to at least three distinct therapeutic candidates. This guide provides a detailed technical overview of each of these agents, summarizing the available quantitative data, experimental protocols, and mechanisms of action. The agents covered are: a natural product isolated from Dioscorea dioscorea referred to as "**Anticancer agent 149** (compound 3)", a synthetic histone acetyltransferase inhibitor known as MG149, and a humanized monoclonal antibody named Tilvestamab (BGB-A149).

# **Anticancer Agent 149 (Compound 3) from Dioscorea**

"Anticancer agent 149 (compound 3)" is a natural product isolated from the rhizome of Dioscorea dioscorea.[1][2][3] The available literature on this specific compound is limited, with current data primarily highlighting its selective cytotoxic effects against a human breast cancer cell line.

### **Data Presentation**

The primary quantitative data available for this agent is its half-maximal inhibitory concentration (IC50) value.



| Compound Name                     | Source              | Target Cell Line                          | IC50 Value |
|-----------------------------------|---------------------|-------------------------------------------|------------|
| Anticancer agent 149 (compound 3) | Dioscorea dioscorea | MCF-7 (Human<br>Breast<br>Adenocarcinoma) | 31.41 μM   |

# **Experimental Protocols**

Detailed experimental protocols for the isolation and cytotoxicity testing of "Anticancer agent 149 (compound 3)" are not extensively described in the currently available search results. The IC50 value was determined against the MCF-7 cell line, which suggests the use of a standard cell viability assay, such as an MTT or SRB assay, but specific parameters like incubation time and assay conditions are not provided.

## **Signaling Pathways**

The mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the reviewed literature.

# MG149: A MYST Family Histone Acetyltransferase Inhibitor

MG149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs).[4] It has been investigated primarily for its synergistic antitumor activity when combined with the multi-kinase inhibitor sorafenib, particularly in the context of hepatocellular carcinoma (HCC).

### **Data Presentation**

Table 2.1: In Vitro Inhibitory Activity of MG149

| Target       | Assay Type      | IC50 Value | Ki Value       |
|--------------|-----------------|------------|----------------|
| Tip60 (KAT5) | Cell-free assay | 74 μM[5]   | -              |
| MOF (KAT8)   | Cell-free assay | 47 μM[5]   | -              |
| KAT8         | Enzyme kinetics | -          | 64 ± 8.9 μM[6] |



Table 2.2: Synergistic Cytotoxicity of MG149 with Sorafenib in HCC Cell Lines (72h treatment)

| Cell Line | Treatment         | Apoptotic Cells (%<br>Annexin-V Positive)       |
|-----------|-------------------|-------------------------------------------------|
| Huh7      | Sorafenib + MG149 | Significantly increased vs. single agents[7][8] |
| Нер3В     | Sorafenib + MG149 | Significantly increased vs. single agents[7]    |
| HepG2     | Sorafenib + MG149 | Significantly increased vs. single agents[7]    |

## **Experimental Protocols**

Cell Viability and Apoptosis Assays in HCC:

- Cell Lines: Human hepatocellular carcinoma cell lines (Huh7, Hep3B, HepG2) and patientderived HCC cells (AMC-H1, AMC-H2) were used.[7][9]
- Treatment: Cells were treated with DMSO (0.1%) as a control, sorafenib alone, MG149 alone, or a combination of sorafenib and MG149 for 72 hours.[7][8][9]
- Viability/Confluence: Cell confluence was determined using live-cell imaging analysis over 72 hours.[7][8]
- Apoptosis Detection: Apoptotic cell death was quantified by flow cytometry after staining with Annexin-V and propidium iodide (PI).[7][8][9] A TUNEL assay was also used to visualize fragmented DNA in apoptotic cells.[8]

Histone Acetyltransferase (HAT) Inhibition Assay:

- Enzyme Source: Human MOF expressed in E. coli BL21(DE3) cells.[5]
- Substrates: [14C]-labeled Acetyl-CoA and histone H4 were used as substrates.[5]
- Methodology: The inhibitory effect of MG149 was measured by quantifying the incorporation of [14C] acetate into histone H4 using scintillation counting after a 5-minute incubation.[5]



### **Signaling Pathways and Mechanism of Action**

MG149 functions as a histone acetyltransferase inhibitor, with demonstrated activity against the MYST family members Tip60 and MOF (KAT8).[5] In addition to its primary HAT-inhibitory function, MG149 has been reported to inhibit the p53 and NF-κB pathways.[5][10]

In hepatocellular carcinoma, the co-administration of MG149 and sorafenib induces a synergistic anticancer effect. This is achieved by aggravating endoplasmic reticulum (ER) stress to a cytotoxic level, rather than triggering a pro-survival adaptive response.[4][7] The combination treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and the accumulation of unfolded proteins, which hyperactivates the ER stress signaling cascade, culminating in apoptotic cell death.[4][7]



Click to download full resolution via product page

Caption: Synergistic mechanism of MG149 and Sorafenib in HCC.



# Tilvestamab (BGB-A149): An Anti-AXL Monoclonal Antibody

Tilvestamab, also known as BGB-A149, is a first-in-class, selective, fully humanized anti-AXL monoclonal antibody.[11][12] It is being developed for the treatment of various cancers where the AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and drug resistance.[12][13]

#### **Data Presentation**

Table 3.1: Preclinical Efficacy of Tilvestamab

| Model System                    | Cell Line                           | Treatment                    | Key Finding                                                                     |
|---------------------------------|-------------------------------------|------------------------------|---------------------------------------------------------------------------------|
| In Vitro                        | 786-0 Renal Cell<br>Carcinoma (RCC) | 250 μM, 1h                   | Inhibition of Gas6-<br>induced AXL and<br>downstream AKT<br>phosphorylation[14] |
| In Vivo Orthotopic<br>RCC Model | 786-0-Luc cells in BALB/c nude mice | 30 mg/kg, i.p., twice weekly | Significant inhibition of RCC tumor growth[14]                                  |

Table 3.2: Phase 1b Clinical Trial Data in Ovarian Cancer (NCT04893551)



| Parameter             | Details                                                                       |
|-----------------------|-------------------------------------------------------------------------------|
| Patient Population    | Relapsed, platinum-resistant, high-grade serous ovarian cancer[15]            |
| Dose Levels           | 1 mg/kg, 3 mg/kg, 5 mg/kg (IV infusion every 2 weeks)[15]                     |
| Safety                | Well-tolerated; no treatment-related Grade 3 or higher adverse events[15]     |
| Pharmacokinetics (PK) | Dose-proportional exposure; steady-state achieved by the second dose[15]      |
| Efficacy              | No objective responses; Stable Disease (SD) in 44% of patients at 6 weeks[15] |
| Pharmacodynamics      | Reduced fibrosis-related gene signatures and AXL protein expression[15]       |

# **Experimental Protocols**

Preclinical In Vivo Orthotopic RCC Model:

- Animal Model: Female BALB/c athymic nude mice (8 weeks old).[14]
- Tumor Implantation: 786-0-Luc renal cell carcinoma cells were implanted orthotopically.[14]
- Treatment Regimen: Tilvestamab was administered intraperitoneally (i.p.) at a dose of 30 mg/kg twice a week.[14]
- Efficacy Endpoint: Tumor growth and volume were monitored to assess anti-tumor activity. [14]

Phase 1b Clinical Trial (PROC study - NCT04893551):

- Study Design: A multicenter, open-label, dose-escalation study.[15]
- Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of tilvestamab.
  [15]

### Foundational & Exploratory





- Patient Cohort: Patients with relapsed, platinum-resistant high-grade serous ovarian cancer.
  [15]
- Dosing: Intravenous (IV) infusion of tilvestamab at 1, 3, and 5 mg/kg every two weeks.[15]
- Pharmacodynamic Analyses: Assessments included changes in AXL expression and gene/protein signatures via transcriptomic and proteomic analysis of tumor biopsies.[15]

# **Signaling Pathways and Mechanism of Action**

Tilvestamab targets the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family. AXL is often overexpressed in cancer and its activation by its ligand, Growth Arrest-Specific 6 (Gas6), promotes cell proliferation, survival, migration, and contributes to therapeutic resistance.[13][16]

Tilvestamab is a function-blocking antibody that binds to AXL, preventing Gas6 from binding and thereby inhibiting AXL-mediated signaling.[14][16] This blockade leads to the downregulation of key downstream pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[14] Preclinical studies have confirmed that Tilvestamab inhibits Gas6-induced AXL phosphorylation and subsequently reduces the levels of phosphorylated AKT (pAKT).[14]





Click to download full resolution via product page

Caption: Tilvestamab blocks Gas6-AXL signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and proinflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tilvestamab BerGenBio AdisInsight [adisinsight.springer.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ichor.bio [ichor.bio]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A phase 1b, multicentre, dose escalation, safety and pharmacokinetics study of tilvestamab (BGB149) in relapsed, platinum-resistant, high-grade serous ovarian cancer (PROC) patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural analysis of tilvestamab in complex with AXL | bioRxiv [biorxiv.org]
- To cite this document: BenchChem. ["Anticancer agent 149" review of existing literature]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12372896#anticancer-agent-149-review-of-existing-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com